Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the benzene ring.
Reduction: Converts the nitro group to an amine.
Bromination: Adds a bromine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation or metal hydrides.
Substitution: Involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic sites on proteins and enzymes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-trifluoromethylbenzoate
- Methyl 4-trifluoromethylbenzoate
- Methyl 3-aminobenzoate
- Methyl 4-aminobenzoate
Uniqueness
Methyl 3-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to its combination of the trifluoromethyl group and the isopropylamino moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 3-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-9(2)17(13(14,15)16)8-10-5-4-6-11(7-10)12(18)19-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
IUEQGBVTXWFKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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